Thioglycolate de potassium

Vue d'ensemble

Description

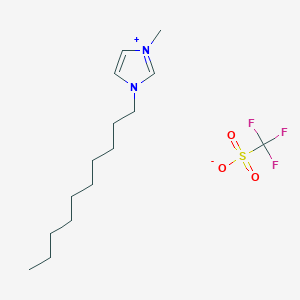

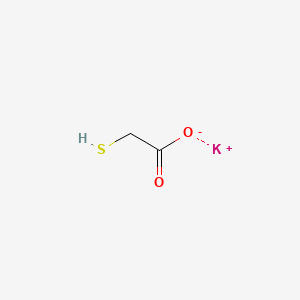

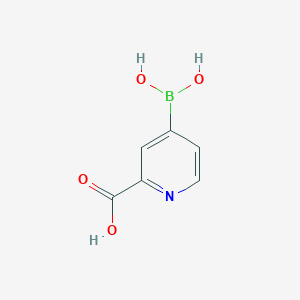

Potassium thioglycolate is a chemical compound with the formula HSCH₂CO₂K. It is a salt derived from thioglycolic acid and potassium hydroxide. This compound is widely used in the cosmetic industry, particularly in hair removal products and hair perming solutions, due to its ability to break disulfide bonds in keratin.

Applications De Recherche Scientifique

Potassium thioglycolate has diverse applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of various sulfur-containing compounds.

Biology: Employed in the study of protein structure and function by breaking disulfide bonds.

Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the cosmetic industry for hair removal and perming products, and in the leather industry for depilation.

Mécanisme D'action

Target of Action

Potassium Thioglycolate primarily targets the keratin in hair . Keratin is a structural protein that forms the key structural material making up hair, nails, and the outer layer of human skin .

Mode of Action

Potassium Thioglycolate interacts with its target, keratin, by breaking down the disulfide bonds in the cortex of the hair . This action weakens the hair structure, making it easier to remove .

Biochemical Pathways

The primary biochemical pathway affected by Potassium Thioglycolate is the keratin degradation pathway . By breaking the disulfide bonds in keratin, Potassium Thioglycolate disrupts the structural integrity of the hair, leading to its removal .

Pharmacokinetics

It’s known that thioglycolates can penetrate the skin and distribute to various organs . More research is needed to fully understand the ADME properties of Potassium Thioglycolate.

Result of Action

The result of Potassium Thioglycolate’s action is the weakening and removal of hair . By breaking the disulfide bonds in keratin, the hair becomes weak enough to be easily scraped off where it emerges from the hair follicle .

Action Environment

The action of Potassium Thioglycolate can be influenced by various environmental factors. For instance, the pH of the solution in which Potassium Thioglycolate is dissolved can affect the amount of oxidation occurring in the solution . Additionally, the temperature of storage can influence the oxidation of the resultant thioglycolate . These factors can potentially impact the efficacy and stability of Potassium Thioglycolate.

Analyse Biochimique

Biochemical Properties

Potassium thioglycolate plays a significant role in biochemical reactions due to its reducing nature. It interacts with enzymes, proteins, and other biomolecules by breaking disulfide bonds. This interaction is crucial in processes such as hair perming, where the compound reduces the disulfide bonds in keratin, allowing the hair to be reshaped. Additionally, potassium thioglycolate is used in bacteriology as a component of thioglycollate broth, which supports the growth of anaerobic bacteria by creating a reducing environment .

Cellular Effects

Potassium thioglycolate affects various types of cells and cellular processes. In hair follicles, it disrupts the disulfide bonds in keratin, leading to hair weakening and removal. In macrophages, potassium thioglycolate-elicited peritoneal macrophages exhibit higher phagocytic activity compared to resident macrophages. This increased activity is related to the metabolic state of the cells, with elicited macrophages showing higher levels of glycolysis and oxidative phosphorylation . The compound also influences cell signaling pathways and gene expression, particularly in the context of its use in cosmetic and bacteriological applications.

Molecular Mechanism

The molecular mechanism of potassium thioglycolate involves its ability to break disulfide bonds in proteins. This action is primarily due to the thiol group in the compound, which reduces the disulfide bonds, leading to the cleavage of the protein structure. In hair perming and depilation, this reduction allows for the reshaping or removal of hair. Additionally, potassium thioglycolate can act as a reducing agent in various biochemical assays, facilitating the study of protein structures and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium thioglycolate can change over time. The stability of thioglycollate solutions is influenced by factors such as pH, temperature, and method of preparation. Oxidation of thioglycollate increases with higher pH and temperature, leading to a decrease in its reducing capacity. Over time, stored solutions may exhibit a fall in pH and reduced effectiveness in supporting anaerobic bacterial growth . Long-term exposure to potassium thioglycolate can also lead to degradation of cellular components and altered cellular functions.

Dosage Effects in Animal Models

The effects of potassium thioglycolate vary with different dosages in animal models. In mice, thioglycollate induction of inflammatory cells is dose-dependent, with higher doses leading to increased leukocyte accumulation in the peritoneal cavity. Adverse effects such as peritonitis, lethargy, and weight loss have been observed at high doses . It is essential to monitor the dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

Potassium thioglycolate is involved in various metabolic pathways, particularly in macrophages. Elicited macrophages treated with thioglycollate exhibit higher levels of glycolysis and oxidative phosphorylation, which are crucial for their increased phagocytic activity. The compound’s reducing properties also play a role in maintaining the redox balance within cells, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, potassium thioglycolate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s reducing nature allows it to accumulate in specific cellular compartments, where it exerts its biochemical effects. In bacteriological applications, thioglycollate creates an anaerobic environment by reducing molecular oxygen to water, supporting the growth of anaerobic bacteria .

Subcellular Localization

Potassium thioglycolate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the cytoplasm and cell membrane, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals may direct potassium thioglycolate to particular organelles, affecting its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium thioglycolate is typically synthesized by neutralizing thioglycolic acid with potassium hydroxide. The reaction is as follows:

HSCH2COOH+KOH→HSCH2CO2K+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is then concentrated to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of potassium thioglycolate involves the large-scale neutralization of thioglycolic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The reaction is conducted in stainless steel reactors to prevent contamination and ensure safety.

Types of Reactions:

Oxidation: Potassium thioglycolate can undergo oxidation to form dithiodiglycolic acid.

Reduction: It can reduce disulfide bonds in proteins, which is the basis for its use in hair removal and perming products.

Substitution: The thiol group in potassium thioglycolate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Alkyl halides, under basic conditions.

Major Products Formed:

Oxidation: Dithiodiglycolic acid.

Reduction: Cleaved disulfide bonds in proteins.

Substitution: Thioethers and other sulfur-containing compounds.

Comparaison Avec Des Composés Similaires

- Sodium thioglycolate

- Calcium thioglycolate

- Ammonium thioglycolate

Comparison:

- Potassium thioglycolate is preferred in formulations where a milder pH is desired compared to sodium thioglycolate.

- Calcium thioglycolate is often used in depilatory creams due to its gentle action on the skin.

- Ammonium thioglycolate is commonly used in hair perming solutions for its effective breaking of disulfide bonds.

Potassium thioglycolate stands out due to its balanced reactivity and compatibility with various formulations, making it a versatile choice in both cosmetic and industrial applications.

Propriétés

IUPAC Name |

potassium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYHTSMCRDHIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-11-1 (Parent) | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30885589 | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34452-51-2 | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium thioglycolate work as a depilatory agent?

A: Potassium thioglycolate disrupts disulfide bonds in keratin, a protein that provides structural integrity to hair. [, , , ] This weakening allows for easy removal of hair from the skin surface. [, , ]

Q2: Are there any structural differences in hair that affect Potassium thioglycolate's efficacy?

A: Research suggests that Potassium thioglycolate might act differently on hair depending on its melanin content. Studies on bovine hair revealed that white hair showed significantly higher susceptibility to solubilization by Potassium thioglycolate compared to black or brown hair. [] This difference hints at potential variations in keratin structure or composition across hair types.

Q3: Beyond depilatory use, are there other applications for Potassium thioglycolate?

A: Yes, research highlights its potential in processing tannery hair waste. [] Potassium thioglycolate pretreatment, especially combined with Sodium hydroxide, significantly enhances the enzymatic digestibility of bovine hair, offering a potential solution for sustainable waste management in the leather industry. []

Q4: What safety concerns are associated with Potassium thioglycolate use in depilatory products?

A: While generally considered safe for topical use, Potassium thioglycolate can cause irritant contact dermatitis in some individuals. [, ] A case study reported an instance of nummular eczema following the use of a Potassium thioglycolate-based depilatory cream. [] Another study highlighted a case of irritant nail dermatitis with koilonychia linked to a chemical depilatory product. [] These cases underscore the importance of performing sensitivity tests before product use and highlight the potential for adverse reactions even with appropriate application.

Q5: Are there any novel applications being explored for Potassium thioglycolate in medical settings?

A: Research suggests potential use for Potassium thioglycolate in a unique medical application. One study describes using a hair removal cream containing Potassium thioglycolate to manage excessive hair growth in the ear canal, facilitating hearing aid fitting. [] This approach, while requiring further investigation, presents a novel solution for a specific clinical challenge.

Q6: What insights have advanced microscopy techniques provided into the action of Potassium thioglycolate on hair?

A: Advanced light microscopy techniques revealed that Potassium thioglycolate induces significant swelling and expansion of the hair shaft. [] This effect is amplified by Guanidine carbonate, a common ingredient in depilatory formulations. [] Furthermore, these chemicals can create fissures that penetrate the hair cuticle and reach the cortex, further contributing to hair weakening and breakdown. []

Q7: Has research explored the impact of Potassium thioglycolate on skin cells at a cellular level?

A: Yes, studies have investigated the effects of Potassium thioglycolate on skin cells like HaCaT cells (keratinocytes) and HEKn cells (epidermal cells) using 3D epidermal models. [] While the research indicated that Potassium thioglycolate, especially combined with Guanidine carbonate, negatively impacted HaCaT cell viability and damaged isolated cornified envelopes, the viability and structural integrity of living cells within a 3D epidermal model remained intact. [] These findings suggest that the stratum corneum provides a protective barrier against these chemicals, potentially explaining the generally low incidence of severe skin reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)

![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate](/img/structure/B1592592.png)